molecular formula C13H22O3 B13635745 Methyl 2-isopropyl-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 2-isopropyl-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13635745
M. Wt: 226.31 g/mol
InChI Key: PWQCJZVJBRGEFT-UHFFFAOYSA-N
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Description

Methyl 6-methyl-2-(propan-2-yl)-1-oxaspiro[25]octane-2-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-methyl-2-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the spirocyclic core through a cyclization reaction, followed by esterification to introduce the carboxylate group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of reagents and reaction conditions is crucial to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-2-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized compounds.

Scientific Research Applications

Methyl 6-methyl-2-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is used in studies to understand its interactions with biological systems and potential therapeutic effects.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 6-methyl-2-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic esters and derivatives with comparable structures and functional groups. Examples include:

  • Methyl 6-methyl-2-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carboxylate analogs with different substituents.
  • Spirocyclic compounds with varying ring sizes and functional groups.

Uniqueness

Methyl 6-methyl-2-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, as it can offer advantages such as increased stability, selectivity, and bioavailability compared to other compounds.

Properties

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

methyl 6-methyl-2-propan-2-yl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C13H22O3/c1-9(2)13(11(14)15-4)12(16-13)7-5-10(3)6-8-12/h9-10H,5-8H2,1-4H3

InChI Key

PWQCJZVJBRGEFT-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)C(O2)(C(C)C)C(=O)OC

Origin of Product

United States

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